![molecular formula C22H24N4O6 B2526848 methyl 4-(2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate CAS No. 1005298-20-3](/img/structure/B2526848.png)
methyl 4-(2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetylation of methyl 4-aminobenzoate using acetic anhydride.
Reaction: methyl 4-aminobenzoate + acetic anhydride → methyl 4-(acetamido)benzoate.
Step 3: Formation of Pyrido[2,3-d]pyrimidine Moiety
Multi-step reaction involving ethylation, cyclization, and introduction of ethoxy groups.
Example: Reaction of ethyl acetoacetate with corresponding reactants under specified conditions.
Industrial Production Methods: While industrial production specifics may vary, the process involves scaling up laboratory synthetic routes with optimized reaction conditions. Typically, industrial methods emphasize high yields, cost-effectiveness, and environmental safety. Catalysts, solvents, and purification techniques are chosen based on these priorities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate typically involves multi-step organic reactions. A common synthetic route might start with the preparation of the benzoate ester, followed by sequential reactions to introduce the pyrido[2,3-d]pyrimidine moiety and subsequent functional group modifications.
Step 1: Formation of the Benzoate Ester
Starting with 4-aminobenzoic acid and methanol under acidic conditions to form the methyl 4-aminobenzoate.
Reaction: 4-aminobenzoic acid + methanol → methyl 4-aminobenzoate (Catalyst: H₂SO₄).
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate can undergo various types of chemical reactions:
Oxidation Reactions
Oxidation of ethyl groups may lead to carboxylic acid derivatives.
Reduction Reactions
Reduction of carbonyl groups to alcohols under appropriate conditions.
Substitution Reactions
Nucleophilic substitution at the acetamido group or ester function.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide under acidic conditions.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: : Formation of carboxylic acid derivatives.
Reduction: : Formation of alcohols or amines.
Substitution: : Formation of substituted benzoate derivatives.
Scientific Research Applications
Chemistry
Used in the development of new synthetic methodologies and reaction mechanisms.
Biology
Investigated for potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
Explored for potential pharmaceutical applications, including anticancer, antiviral, or anti-inflammatory properties.
Industry
Mechanism of Action
Molecular Targets and Pathways: The compound's biological activity typically involves interactions with specific proteins or enzymes, potentially inhibiting their function or modulating their activity. Detailed mechanistic studies would focus on binding affinities, molecular docking, and pathway analyses to elucidate these interactions.
Comparison with Similar Compounds
Unique Features: Compared to other compounds with similar structures, methyl 4-(2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate might exhibit unique reactivity patterns or biological activities due to its specific functional group arrangement and steric effects.
Similar Compounds
Ethyl 4-aminobenzoate
Methyl 4-(acetamido)benzoate
Pyrido[2,3-d]pyrimidine derivatives
These compounds share structural motifs but differ in specific functional groups or substitutions, leading to varying properties and applications.
Properties
IUPAC Name |
methyl 4-[[2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O6/c1-5-13-11-23-19-17(18(13)32-6-2)20(28)26(22(30)25(19)3)12-16(27)24-15-9-7-14(8-10-15)21(29)31-4/h7-11H,5-6,12H2,1-4H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJAXNCHAVQFOHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC(=O)NC3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
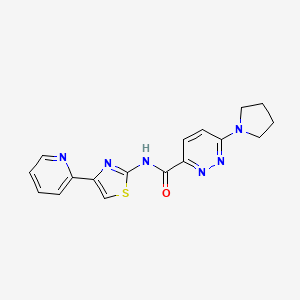
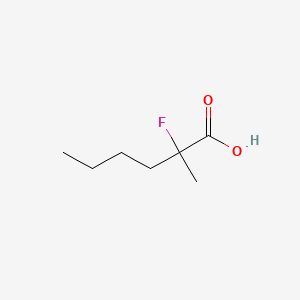
![Methyl 3-[(2-ethoxyethyl)amino]-2-methylpropanoate](/img/structure/B2526769.png)
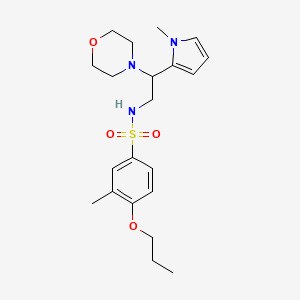
![N-(1-{1-[4-(3,4-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide](/img/structure/B2526774.png)
![N-tert-butyl-4-({[4-(trifluoromethyl)phenyl]methanesulfonamido}methyl)piperidine-1-carboxamide](/img/structure/B2526776.png)
![N-(4-butylphenyl)-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B2526777.png)
![2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2526778.png)
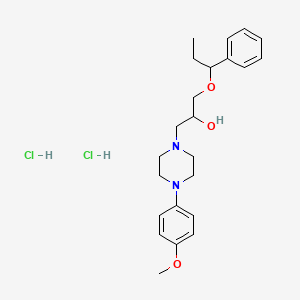
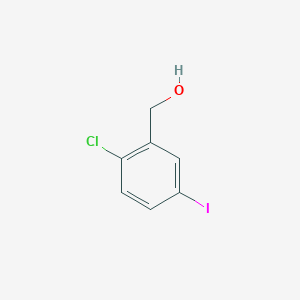
![9-(2-methoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2526781.png)
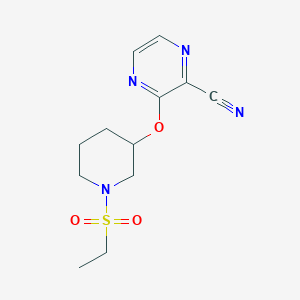
![(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2526784.png)
![4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2526785.png)
